molecular formula C11H14O2 B2656747 (2S)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol CAS No. 2248200-68-0

(2S)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol

Cat. No.: B2656747
CAS No.: 2248200-68-0
M. Wt: 178.231
InChI Key: BASZNHWCMLQZGI-MRVPVSSYSA-N
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Description

(2S)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol is an organic compound characterized by a benzofuran ring fused to a propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenolic precursors.

    Attachment of the Propanol Side Chain: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the propanol moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Conditions often involve the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

(2S)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2S)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction Pathways: Affecting intracellular signaling cascades that regulate various cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(2,3-Dihydro-1-benzofuran-4-yl)propan-1-ol
  • (2S)-2-(2,3-Dihydro-1-benzofuran-6-yl)propan-1-ol

Uniqueness

(2S)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol is unique due to its specific substitution pattern on the benzofuran ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2S)-2-(2,3-dihydro-1-benzofuran-5-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(7-12)9-2-3-11-10(6-9)4-5-13-11/h2-3,6,8,12H,4-5,7H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASZNHWCMLQZGI-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC2=C(C=C1)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=CC2=C(C=C1)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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